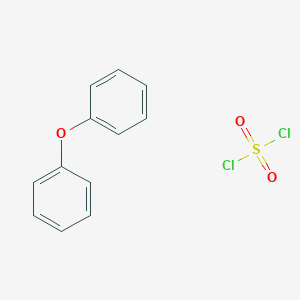

C12H10Cl2O3S

Description

C₁₂H₁₀Cl₂O₃S is a chlorinated sulfonyl organic compound characterized by a dichloro (Cl₂), trioxo (O₃), and sulfonyl (S) functional groups. The molecular framework (C₁₂ backbone) aligns with compounds documented in the C₁₂ series, such as C₁₂H₄Cl₆S₂ and C₁₂H₆Br₄O₄S, which exhibit diverse chemical behaviors depending on substituent types and positions .

Properties

IUPAC Name |

phenoxybenzene;sulfuryl dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O.Cl2O2S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(2,3)4/h1-10H; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEDDQRJAJNKSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2.O=S(=O)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-5-(2,5-dichlorothiophen-3-yl)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor such as 2,5-dichlorothiophene.

Acetylation: The thiophene ring is then acetylated using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Cyclohexane Ring Formation: The acetylated thiophene is reacted with a cyclohexane derivative under specific conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the cyclohexane ring, converting them to alcohols.

Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted thiophene derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Acts as a precursor in the development of novel materials with specific electronic properties.

Biology:

- Investigated for its potential as a bioactive molecule in drug discovery.

- Studied for its interactions with biological macromolecules like proteins and nucleic acids.

Medicine:

- Potential applications in the development of pharmaceuticals due to its unique structural features.

- Explored for its antimicrobial and anticancer properties.

Industry:

- Utilized in the production of specialty chemicals and advanced materials.

- Employed in the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-acetyl-5-(2,5-dichlorothiophen-3-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and functional properties of C₁₂H₁₀Cl₂O₃S can be inferred through comparisons with structurally analogous C₁₂ compounds from the evidence. Key differentiators include halogen type (Cl vs. Br), oxygen/sulfur content, and molecular weight, which influence solubility, reactivity, and biological activity.

Table 1: Comparative Analysis of C₁₂H₁₀Cl₂O₃S and Analogues

*LogP (octanol-water partition coefficient) estimated using fragment-based methods .

Key Findings:

Brominated analogues (e.g., C₁₂H₆Br₄O₄S) exhibit higher molecular weights and distinct reactivity, often used in flame retardants due to Br’s radical-scavenging properties .

Oxygen/Sulfur Impact: The trioxo (O₃) group in C₁₂H₁₀Cl₂O₃S likely enhances water solubility compared to non-oxygenated analogues like C₁₂H₄Cl₆S₂, making it more suitable for aqueous formulations .

Physicochemical Properties :

- C₁₂H₁₀Cl₂O₃S is predicted to have moderate LogP (2.1–2.5), balancing lipophilicity and solubility, whereas C₁₂H₄Cl₆S₂’s higher LogP (4.8–5.2) suggests greater membrane permeability but poorer excretion .

- Nitrogen-containing analogues (e.g., C₁₂H₁₂N₂S) show lower molecular weights and LogP values, favoring blood-brain barrier penetration in drug design .

Synthetic Considerations :

- Chlorinated compounds like C₁₂H₁₀Cl₂O₃S may require controlled reaction conditions (e.g., Pt/C catalysts or Fe-mediated reductions) to avoid over-halogenation, as seen in methods for C₁₂H₁₂N₂S .

Biological Activity

C12H10Cl2O3S, also known as 2-acetyl-5-(2,5-dichlorothiophen-3-yl)cyclohexane-1,3-dione, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Dichlorothiophene ring : Known for its reactivity and potential biological interactions.

- Cyclohexane-1,3-dione moiety : Contributes to its chemical stability and bioactivity.

This unique combination of functional groups allows C12H10Cl2O3S to interact with various biological macromolecules, including proteins and nucleic acids, which is crucial for its biological activity.

C12H10Cl2O3S exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. For example, it has been shown to reduce the activity of dihydrofolate reductase and thymidylate synthase significantly, which are critical for DNA synthesis and cellular proliferation .

- DNA Interaction : Studies indicate that C12H10Cl2O3S may interact with DNA, leading to cross-linking and inhibition of DNA synthesis. This has been observed in leukemia cell lines where it suppressed both DNA and protein synthesis .

- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, including acute monocytic leukemia (THP-1) and osteosarcoma (HSO), suggesting its potential as an anticancer agent .

Biological Activity Data

The following table summarizes the biological activities of C12H10Cl2O3S based on experimental findings:

| Biological Activity | Effect Observed | Cell Line/Model |

|---|---|---|

| Dihydrofolate Reductase Inhibition | 93% reduction | HL-60 leukemia cells |

| Thymidylate Synthase Inhibition | 26% reduction | HL-60 leukemia cells |

| Protein Synthesis Inhibition | 52% reduction at 100 µM | HL-60 leukemia cells |

| DNA Synthesis Inhibition | 37% reduction at 100 µM | HL-60 leukemia cells |

| Cytotoxicity | Significant growth inhibition | Various cancer cell lines |

Case Studies and Research Findings

Several case studies have explored the potential applications of C12H10Cl2O3S in drug discovery and therapeutic interventions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.